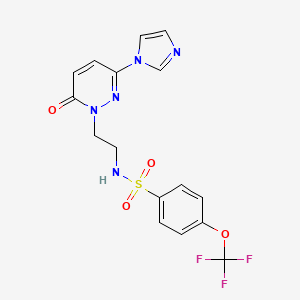
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O4S and its molecular weight is 429.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound notable for its unique structural features, which include an imidazole ring, a pyridazine moiety, and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a multi-target agent with anti-inflammatory and possibly anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H11F3N4O3S, with a molecular weight of approximately 365.3 g/mol. The presence of functional groups such as the sulfonamide (-SO2NH2) and trifluoromethoxy (-OCF3) enhances its biological activity and solubility profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₄O₃S |
| Molecular Weight | 365.3 g/mol |
| Functional Groups | Sulfonamide, Trifluoromethoxy |
| Potential Activities | Anti-inflammatory, Anticancer |
While the specific mechanism of action for this compound has not been fully elucidated, similar compounds suggest several possible interactions:
- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzymatic activity.
- Nucleic Acid Interaction : The pyridazine moiety may bind to nucleic acids or proteins, influencing cellular processes.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.
Anticancer Activity
Research indicates that compounds containing imidazole and pyridazine rings often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Case Studies
- Study on Enzymatic Activity : A study evaluating the enzymatic inhibition properties of similar compounds demonstrated that imidazole derivatives could inhibit farnesyltransferase, an enzyme implicated in cancer progression. Although specific data for this compound is lacking, the structural similarities suggest potential efficacy in similar pathways.
- In Vivo Efficacy : In vivo studies on related benzenesulfonamides have shown promising results in reducing tumor sizes in animal models, indicating that this compound may also exhibit similar effects pending further investigation.
Propiedades
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O4S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)21-8-10-24-15(25)6-5-14(22-24)23-9-7-20-11-23/h1-7,9,11,21H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFRKAVAKPDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














